molecular formula C10H17NO4 B12168274 3-Methyl-3-nitro-1,5-dioxaspiro[5.5]undecane CAS No. 6413-23-6

3-Methyl-3-nitro-1,5-dioxaspiro[5.5]undecane

Cat. No.: B12168274
CAS No.: 6413-23-6
M. Wt: 215.25 g/mol
InChI Key: QZSNNLGSVONIEG-UHFFFAOYSA-N
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Description

1,5-Dioxaspiro[5.5]undecane, 3-methyl-3-nitro- is a spiro compound characterized by a unique bicyclic structure. This compound features a spiro linkage between a dioxane ring and a cyclohexane ring, with a methyl and a nitro group attached to the dioxane ring. The presence of the nitro group imparts significant reactivity to the compound, making it a valuable intermediate in various chemical syntheses.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,5-Dioxaspiro[5.5]undecane, 3-methyl-3-nitro- typically involves the reaction of cyclohexanone with 3-methyl-3-nitro-1,2-propanediol under acidic conditions. The reaction proceeds through the formation of a ketal intermediate, which then undergoes cyclization to form the spiro compound. The reaction conditions often include the use of a strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid, and the reaction is typically carried out at elevated temperatures to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher purity and consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions

1,5-Dioxaspiro[5.5]undecane, 3-methyl-3-nitro- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,5-Dioxaspiro[5.5]undecane, 3-methyl-3-nitro- has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features and reactivity.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,5-Dioxaspiro[5.5]undecane, 3-methyl-3-nitro- involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with biological macromolecules such as proteins and nucleic acids. These interactions can lead to the modulation of biological pathways, resulting in various pharmacological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,5-Dioxaspiro[5.5]undecane, 3-methyl-3-nitro- is unique due to the presence of the nitro group, which imparts significant reactivity and potential biological activity. This makes it a valuable compound for various chemical and biological applications .

Properties

IUPAC Name

3-methyl-3-nitro-1,5-dioxaspiro[5.5]undecane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO4/c1-9(11(12)13)7-14-10(15-8-9)5-3-2-4-6-10/h2-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZSNNLGSVONIEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC2(CCCCC2)OC1)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20278385
Record name NSC7115
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20278385
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6413-23-6
Record name MLS002637979
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7115
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC7115
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20278385
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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